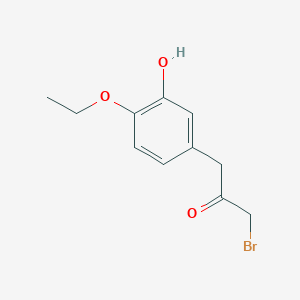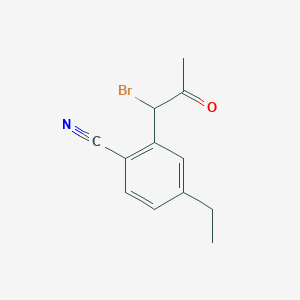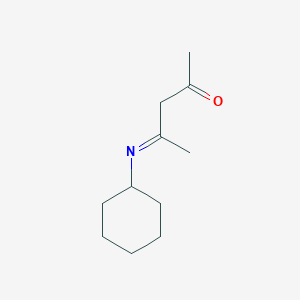
(2s)-2-Chloropropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Chloropropanenitrile is an organic compound with the molecular formula C3H4ClN It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-Chloropropanenitrile can be synthesized through several methods. One common approach involves the reaction of (S)-2-chloropropanol with a cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: (S)-2-chloropropanol
Reagent: Sodium cyanide (NaCN)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: The reaction is carried out at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2S)-2-Chloropropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: 2-hydroxypropanenitrile or 2-aminopropanenitrile.
Reduction: 2-chloropropylamine.
Hydrolysis: 2-chloropropanoic acid.
科学研究应用
(2S)-2-Chloropropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S)-2-Chloropropanenitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Chloropropanenitrile: The non-chiral version of (2S)-2-Chloropropanenitrile.
2-Bromopropanenitrile: Similar structure but with a bromine atom instead of chlorine.
2-Fluoropropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and interactions in chemical and biological systems also distinguish it from other similar compounds.
属性
CAS 编号 |
130233-20-4 |
|---|---|
分子式 |
C3H4ClN |
分子量 |
89.52 g/mol |
IUPAC 名称 |
(2S)-2-chloropropanenitrile |
InChI |
InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |
InChI 键 |
JNAYPRPPXRWGQO-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C#N)Cl |
规范 SMILES |
CC(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
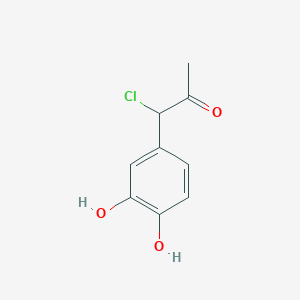
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
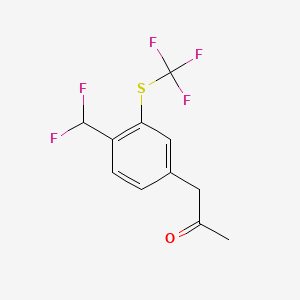
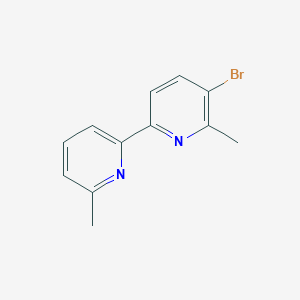
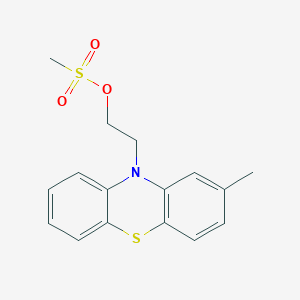
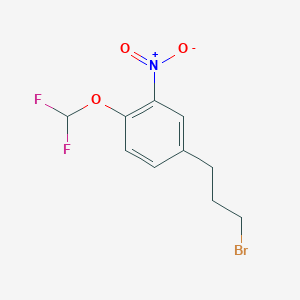
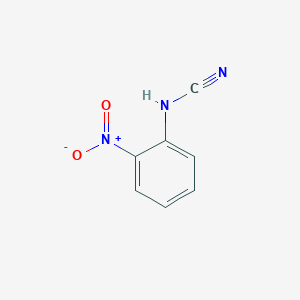
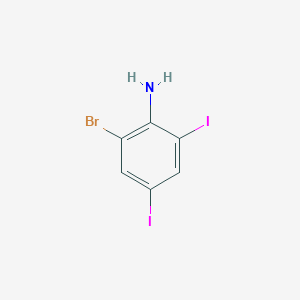
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)
